molecular formula C12H17NO3 B1400930 Methyl 2-amino-5-isobutoxybenzoate CAS No. 1103931-28-7

Methyl 2-amino-5-isobutoxybenzoate

Cat. No. B1400930
CAS RN: 1103931-28-7
M. Wt: 223.27 g/mol
InChI Key: VSAIUVDAOGMWCB-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-isobutoxybenzoate” is a chemical compound with the formula C12H17NO3 . It is a derivative of benzoic acid, which is a common constituent in many different substances, and it has a molecular weight of 223.27 .

Scientific Research Applications

Methyl 2-amino-5-isobutoxybenzoate is a chemical compound with potential applications in various scientific research areas. Although the compound itself was not directly found in the research, related compounds have been studied for their effects and applications. Below are summarized applications based on research involving chemically related compounds, which may offer insights into the potential uses of this compound in scientific research.

Estrogenic Activity Studies

Research on isobutylparaben, a compound structurally related to this compound, has shown it possesses estrogenic activity in vitro and in vivo. Isobutylparaben was able to displace estradiol from estrogen receptors and increase expression of estrogen-responsive genes in MCF7 breast cancer cells. This suggests a potential for studying this compound in the context of endocrine activity and its implications for health and disease. The implications of such estrogenic activities have been explored in the context of preservatives in cosmetics, pharmaceuticals, and foods, indicating a broader interest in the safety and biological impact of chemically related compounds (Darbre et al., 2002).

Applications in Drug Degradation Studies

Another study focused on the degradation of mebendazole, a drug used as an anthelmintic, highlighted the analytical method for identifying its degradation product, 2-amino-5-benzoylbenzimidazole. This research points towards the relevance of this compound in pharmaceutical stability studies, especially in understanding how related compounds degrade over time and under various conditions, thereby ensuring the efficacy and safety of pharmaceuticals (Al-Kurdi et al., 1999)

Polymer Synthesis and Drug Delivery Systems

In the realm of materials science and drug delivery, research involving the polymerization processes for creating novel materials indicates potential applications for this compound. For example, the study on N-heterocyclic carbene-organocatalyzed ring-opening polymerization demonstrates the versatility of aminoalcohols in synthesizing polymeric materials. Such methodologies could be applied to this compound for generating new polymeric structures or drug delivery systems, offering a platform for controlled release and targeted delivery of therapeutic agents (Bakkali-Hassani et al., 2018).

Antitumor Properties and Mechanistic Insights

Research on 2-(4-aminophenyl)benzothiazoles, which share a structural motif with this compound, has elucidated their antitumor properties and mechanisms of action. These compounds exhibit selective, potent antitumor properties, with studies highlighting the role of cytochrome P450 enzymes in their metabolic activation and deactivation. This suggests potential for this compound to be explored in oncological research, particularly in the design of new antitumor agents with specific metabolic pathways for activation and deactivation, thereby enhancing therapeutic efficacy and reducing toxicity (Bradshaw et al., 2002).

properties

IUPAC Name

methyl 2-amino-5-(2-methylpropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)7-16-9-4-5-11(13)10(6-9)12(14)15-3/h4-6,8H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAIUVDAOGMWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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